molecular formula C20H12N2S2 B2912174 (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile CAS No. 868154-79-4

(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2912174
CAS No.: 868154-79-4
M. Wt: 344.45
InChI Key: AJVZBPRZLBFBEE-GZTJUZNOSA-N
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Description

(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile is a complex organic compound that features a combination of naphthalene, thiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with α-bromoacetophenone in the presence of a base such as potassium carbonate.

    Naphthalene attachment: The naphthalene moiety can be introduced through a Suzuki coupling reaction between a naphthylboronic acid and the thiazole derivative.

    Thiophene incorporation: The thiophene ring can be added via a Heck reaction, where the thiazole-naphthalene intermediate is reacted with a thiophene derivative.

    Formation of the prop-2-enenitrile group: This final step involves the Knoevenagel condensation of the intermediate with malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents such as m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.

    Substitution: Nitric acid, sulfuric acid, bromine, chloroform, room temperature.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Amino derivative of the original compound.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[4-(phenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile: Similar structure but with a phenyl group instead of a naphthalene group.

    (2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile is unique due to the combination of its structural components, which confer specific electronic and steric properties. The presence of both naphthalene and thiophene rings can enhance its conjugation and stability, making it particularly useful in applications requiring robust and stable organic materials.

Properties

IUPAC Name

(E)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2S2/c21-12-17(11-18-6-3-9-23-18)20-22-19(13-24-20)16-8-7-14-4-1-2-5-15(14)10-16/h1-11,13H/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVZBPRZLBFBEE-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/C4=CC=CS4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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